Isocetyl stearoyl stearate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

97338-28-8 |

|---|---|

Molecular Formula |

C52H102O4 |

Molecular Weight |

791.4 g/mol |

IUPAC Name |

14-methylpentadecyl 12-octadecanoyloxyoctadecanoate |

InChI |

InChI=1S/C52H102O4/c1-5-7-9-11-12-13-14-15-16-17-20-23-30-35-41-47-52(54)56-50(44-38-10-8-6-2)45-39-33-28-24-25-29-34-40-46-51(53)55-48-42-36-31-26-21-18-19-22-27-32-37-43-49(3)4/h49-50H,5-48H2,1-4H3 |

InChI Key |

OUZJJDFOKSDCHY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |

Other CAS No. |

97338-28-8 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

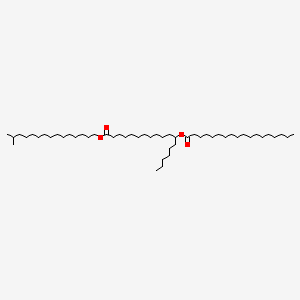

Isocetyl stearoyl stearate chemical structure and synthesis

An In-depth Technical Guide to Isocetyl Stearoyl Stearate (B1226849): Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Structure

Isocetyl stearoyl stearate is a complex, high-molecular-weight emollient ester prized in the cosmetics and pharmaceutical industries for its unique textural properties. It imparts a rich, lubricious, and long-lasting feel to topical formulations. Chemically, it is not a simple diester but rather an ester of a branched-chain alcohol (isocetyl alcohol) and a fatty acid estolide (stearoyl stearic acid). An estolide is a type of oligoester formed by linking the carboxyl group of one fatty acid to a hydroxyl site on another.

The precise chemical identity is clarified by its IUPAC name, 14-methylpentadecyl 12-octadecanoyloxyoctadecanoate , and its CAS number, 97338-28-8 .[1][2] The molecular formula is C₅₂H₁₀₂O₄.[1]

The structure consists of three main components:

-

Isocetyl Alcohol (14-methylpentadecan-1-ol): A C16 branched-chain fatty alcohol that contributes to the compound's spreadability and non-greasy feel.

-

12-Hydroxyoctadecanoic Acid (12-Hydroxystearic Acid): A C18 hydroxy fatty acid that provides the backbone and the site for the secondary ester linkage.

-

Stearic Acid (Octadecanoic Acid): A C18 saturated fatty acid that is attached via an ester bond to the hydroxyl group of the 12-hydroxystearic acid backbone.

The final structure is the isocetyl ester of the intermediate 12-octadecanoyloxy-octadecanoic acid .[3]

(Image of the chemical structure of this compound should be placed here. For the purpose of this text-based output, a detailed description is provided above.)

Physicochemical and Computed Properties

Quantitative data for this compound and its key precursor is limited primarily to computed properties. This data provides essential information for formulation development and synthesis planning.

| Property | This compound (Final Product) | 12-Octadecanoyloxy-octadecanoic Acid (Precursor) | Data Source |

| CAS Number | 97338-28-8 | 51350-61-9 | [1][3] |

| Molecular Formula | C₅₂H₁₀₂O₄ | C₃₆H₇₀O₄ | [1][3] |

| Molecular Weight | 791.4 g/mol | 566.9 g/mol | [1][3] |

| Physical Form | Pale yellow liquid or semi-solid | Solid | [3][4] |

| Topological Polar Surface Area | 52.6 Ų | 63.6 Ų | [1][3] |

Table 1: Computed and physical properties of this compound and its key chemical precursor.

Synthesis Pathway

The synthesis of this compound is logically a two-step process. While some industry sources describe it as a single reaction between stearic acid and isocetyl alcohol, the final structure necessitates the formation of an intermediate estolide.[4]

Step 1: Synthesis of 12-Octadecanoyloxy-octadecanoic Acid The first step involves the formation of the fatty acid estolide. This is achieved by the esterification of the hydroxyl group on 12-hydroxyoctadecanoic acid with the carboxyl group of stearic acid. To facilitate this reaction, the stearic acid is often activated, for example, by converting it to stearoyl chloride, which is highly reactive towards the alcohol group.

Step 2: Esterification with Isocetyl Alcohol The carboxyl group of the resulting 12-octadecanoyloxy-octadecanoic acid is then esterified with isocetyl alcohol. This is a standard esterification reaction, typically catalyzed by an acid and driven to completion by the removal of water.

The overall synthesis workflow is visualized in the diagram below.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Protocol 4.1: Synthesis of Stearoyl Chloride (Activated Precursor)

This protocol details the conversion of stearic acid to its more reactive acid chloride form using thionyl chloride.[1]

Materials:

-

Stearic Acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (1.05 - 1.2 eq)

-

Toluene (B28343) (solvent)

-

N,N-dimethylformamide (DMF) (catalytic amount)

Procedure:

-

A three-necked round-bottom flask is equipped with a mechanical stirrer, reflux condenser with a gas outlet to a trap (to neutralize HCl and SO₂ byproducts), and a pressure-equalizing addition funnel.

-

Stearic acid and toluene are charged to the flask. The mixture is stirred and heated to reflux to ensure the acid is fully dissolved.

-

Thionyl chloride is added dropwise via the addition funnel over a period of 30-60 minutes.

-

A catalytic amount of DMF is added.

-

The reaction mixture is maintained at reflux for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. Reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Excess thionyl chloride and toluene are removed under reduced pressure using a rotary evaporator to yield crude stearoyl chloride as a yellow oil. This is typically used in the next step without further purification.

Protocol 4.2 (Proposed): Synthesis of this compound

This proposed two-step, one-pot protocol is based on general acylation and esterification principles.

Materials:

-

12-Hydroxyoctadecanoic Acid (1.0 eq)

-

Stearoyl Chloride (from Protocol 4.1, ~1.0 eq)

-

Isocetyl Alcohol (1.1 eq)

-

Pyridine (B92270) or Triethylamine (solvent and acid scavenger, for Step 1)

-

p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄) (catalyst, for Step 2)

-

Toluene (solvent, for Step 2)

Procedure:

Step 1: Formation of the Estolide Intermediate

-

12-Hydroxyoctadecanoic acid is dissolved in pyridine in a reaction vessel equipped with a stirrer and dropping funnel under an inert atmosphere (e.g., nitrogen).

-

The solution is cooled in an ice bath (0-5 °C).

-

Stearoyl chloride is added dropwise to the cooled solution. The reaction is exothermic. The temperature should be maintained below 10 °C.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction mixture, containing the intermediate 12-octadecanoyloxy-octadecanoic acid, is used directly in the next step.

Step 2: Final Esterification

-

To the reaction vessel from Step 1, add isocetyl alcohol (1.1 eq), toluene, and a catalytic amount of p-TsOH (e.g., 0.02 eq).

-

The vessel is fitted with a Dean-Stark apparatus to azeotropically remove water.

-

The mixture is heated to reflux. The reaction progress is monitored by observing the amount of water collected in the Dean-Stark trap.

-

Once the theoretical amount of water is collected (or the reaction ceases to produce more water), the reaction is considered complete (typically 8-16 hours).

-

The mixture is cooled to room temperature.

Workup and Purification:

-

The cooled reaction mixture is washed sequentially with a dilute HCl solution (to remove pyridine), a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Conclusion

This compound is a structurally complex ester whose synthesis requires a multi-step approach, contrary to simplified descriptions. The key transformation is the initial formation of a stearic acid estolide, which is subsequently esterified with a branched-chain alcohol. Understanding this precise chemical structure and the logical synthesis pathway is critical for researchers in cosmetics and pharmaceutics to control the physicochemical properties of the final ingredient and to innovate within the field of material science for topical applications. The provided protocols, while representative, offer a solid foundation for the laboratory-scale synthesis of this versatile emollient.

References

An In-depth Technical Guide to the Physicochemical Properties of Isocetyl Stearoyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocetyl stearoyl stearate (B1226849) is a complex ester that serves as a versatile emollient, texture enhancer, and pigment dispersant in a variety of cosmetic and pharmaceutical formulations.[1][2][3] Its unique molecular structure, derived from the esterification of isocetyl alcohol with stearic acid, results in a substance with a desirable sensory profile and functional properties.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of Isocetyl stearoyl stearate, offering valuable data for formulation development, quality control, and scientific research.

Chemical Identity

-

INCI Name: this compound[4]

-

CAS Number: 97338-28-8[1]

-

Chemical Formula: C₅₂H₁₀₂O₄[3]

-

Molecular Weight: 791.38 g/mol [5]

-

Synonyms: Isohexadecyl 12-[(1-oxooctadecyl)oxy]octadecanoate[6]

Physicochemical Properties

The functional performance of this compound in a formulation is dictated by its physicochemical characteristics. While it is generally described as a light yellow, transparent oily liquid or semi-solid with a mild, characteristic odor, precise quantitative data is essential for reproducible and stable formulations.[2][4]

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that specific values for properties such as melting point, viscosity, density, and refractive index are not consistently available in publicly accessible documents and may vary between manufacturers. For comparative purposes, data for the related but distinct compound, Isocetyl Stearate, is included with a clear distinction.

| Property | This compound | Isocetyl Stearate (for reference) | Test Method Reference |

| Appearance | Light yellow liquid or semi-solid | Clear, pale yellow oily liquid | Visual Inspection |

| Odor | Mild, characteristic | Faint odor | Organoleptic Evaluation |

| Acid Value (mg KOH/g) | 5.28 | ≤ 3.0 | Titration |

| Saponification Value (mg KOH/g) | 141.2 | 100 - 120 | Titration |

| Hydroxyl Value (mg KOH/g) | 6.5 | - | Titration |

| Iodine Value (g I₂/100g) | 5.7 | ≤ 8.0 | Titration |

| Assay (GC, %) | ≥98.0% | - | Gas Chromatography |

| Water Content (%) | 0.18 | ≤ 0.3 | Karl Fischer Titration |

| Melting Point (°C) | Data not available | ~37 (estimate) | USP <741> Class II / ASTM D127 |

| Viscosity | Low to medium | Low | Brookfield Viscometer |

| Density (g/cm³ at 25°C) | Data not available | ~0.857 | Pycnometer / Hydrometer |

| Refractive Index (at 20°C) | Data not available | ~1.455 | Refractometer |

Disclaimer: The data for Isocetyl Stearate is provided for informational purposes only and should not be considered as specifications for this compound.

Solubility Profile

This compound is insoluble in water but demonstrates good solubility in oils and organic solvents.[2][7] It has excellent compatibility with a wide range of cosmetic ingredients, including other esters, waxes, and silicones.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of cosmetic ingredients. The following sections outline the general experimental protocols for key analyses.

Determination of Acid, Saponification, Hydroxyl, and Iodine Values

These values are determined using standard titration methods as outlined in pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).

References

- 1. This compound CAS 97338-28-8 use for Cosmetics Raw Material, CasNo.97338-28-8 Wuhan Fortuna Chemical Co.,Ltd China (Mainland) [whfortuna.lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. specialchem.com [specialchem.com]

- 4. makingcosmetics.com [makingcosmetics.com]

- 5. This compound, 97338-28-8 [thegoodscentscompany.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. This compound - Daji Belle [ingredients.dajibelle.com]

Isocetyl Stearoyl Stearate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocetyl stearoyl stearate (B1226849) is a complex, multi-functional ester that has garnered significant interest in the cosmetic, personal care, and pharmaceutical industries. Its unique properties as an emollient, viscosity-controlling agent, and skin-conditioning agent make it a versatile ingredient in a wide array of formulations.[1][2][3] This technical guide provides an in-depth overview of isocetyl stearoyl stearate, focusing on its chemical identity, synthesis, key physicochemical properties, and relevant experimental protocols for its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging the full potential of this ingredient in their work.

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical substance is paramount for scientific research and regulatory compliance. This section details the nomenclature and key identifiers for this compound.

| Identifier | Value | Reference(s) |

| CAS Number | 97338-28-8 | [1][2][4][5][6][7] |

| INCI Name | This compound | [1][2] |

| IUPAC Name | Isohexadecyl 12-[(1-oxooctadecyl)oxy]octadecanoate | [1][5][6] |

| Alternate: 14-methylpentadecyl 12-octadecanoyloxyoctadecanoate | [6][7] | |

| EC Number | 306-621-6 | [2][5][6] |

| Chemical Formula | C₅₂H₁₀₂O₄ | [1][6] |

| Synonyms | Isohexadecyl 12-((1-oxooctadecyl)oxy)octadecanoate, Octadecanoic acid, 12-[(1-oxooctadecyl)oxy]-, isohexadecyl ester | [6] |

Synthesis of this compound

This compound is synthesized via an esterification reaction between isocetyl alcohol (a branched-chain fatty alcohol) and stearic acid (a saturated fatty acid).[1][4] The reaction is typically catalyzed and conducted under controlled conditions to maximize yield and purity.

// Reactants Isocetyl_Alcohol [label="Isocetyl Alcohol\n(Branched Fatty Alcohol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stearic_Acid [label="Stearic Acid\n(Saturated Fatty Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reaction Conditions Reaction_Vessel [label="Reaction Vessel\n(Controlled Heat and Pressure)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Catalyst\n(e.g., Sulfuric Acid or Enzyme)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Products Isocetyl_Stearoyl_Stearate [label="this compound\n(Crude Product)", fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2]; Water [label="Water\n(Byproduct)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Removal of unreacted materials\nand byproducts)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="Purified Isocetyl\nStearoyl Stearate", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Isocetyl_Alcohol -> Reaction_Vessel; Stearic_Acid -> Reaction_Vessel; Catalyst -> Reaction_Vessel [style=dashed, arrowhead=tee]; Reaction_Vessel -> Isocetyl_Stearoyl_Stearate [label="Esterification"]; Reaction_Vessel -> Water; Isocetyl_Stearoyl_Stearate -> Purification; Purification -> Final_Product; } caption { label = "Figure 1: Synthesis Workflow for this compound"; fontsize = 12; fontname = "Arial"; }

Caption: Synthesis Workflow for this compound

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol outlines a general procedure for the synthesis of this compound.

Materials and Equipment:

-

Isocetyl alcohol

-

Stearic acid

-

Acid catalyst (e.g., p-toluenesulfonic acid) or immobilized lipase

-

Round-bottom flask equipped with a magnetic stirrer, heating mantle, and Dean-Stark apparatus with a condenser

-

Separatory funnel

-

Rotary evaporator

-

Sodium bicarbonate solution (5% w/v)

-

Brine solution (saturated NaCl)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In the round-bottom flask, combine isocetyl alcohol and stearic acid in a 1:1 molar ratio.

-

Catalyst Addition: Add the acid catalyst (approximately 1-2% by weight of the reactants).

-

Esterification: Heat the mixture to a temperature of 120-140°C with continuous stirring. The water produced during the reaction will be collected in the Dean-Stark apparatus.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when water is no longer being produced.

-

Neutralization: Cool the reaction mixture and transfer it to a separatory funnel. Wash the mixture with the sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with the brine solution.

-

Drying and Filtration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Purification: Remove any unreacted starting materials and volatile byproducts using a rotary evaporator under reduced pressure.

Physicochemical Properties and Applications

This compound is a pale yellow liquid or semi-solid with a non-greasy, silky feel.[1] Its chemical structure, characterized by long, branched hydrocarbon chains, imparts desirable properties for various applications, particularly in topical formulations.

| Property | Description | Application Relevance | Reference(s) |

| Emolliency | Softens and soothes the skin by forming a protective, moisture-locking barrier.[1][8] | Enhances the feel of creams, lotions, and serums; improves skin hydration.[1] | |

| Viscosity Control | Can increase or decrease the viscosity of cosmetic formulations.[2][3] | Modifies the texture and consistency of products for optimal application. | |

| Pigment Dispersion | Facilitates the even distribution of pigments in a formulation.[4] | Crucial for the performance of color cosmetics such as foundations and lipsticks.[4] | |

| Solubility | Insoluble in water; soluble in oils and organic solvents.[4] | Ideal for use in the oil phase of emulsions and in anhydrous formulations.[4] | |

| Spreadability | Allows for smooth and even application on the skin.[8] | Improves the sensory experience and performance of skincare and makeup products. |

Experimental Protocols for Performance Evaluation

For drug development and formulation science, quantitative and reproducible methods for evaluating the performance of excipients are essential. This section provides detailed methodologies for key experiments related to this compound.

In Vitro Emolliency Assessment (Spreading Value)

The spreading value of an emollient is a key indicator of its sensory properties and its ability to form a uniform film on the skin.

Principle: This method measures the area over which a known volume of the emollient spreads on a synthetic skin substrate over a defined period.

Materials and Equipment:

-

This compound

-

Synthetic skin substrate (e.g., Vitro-Skin®)

-

Micropipette

-

Digital camera with a tripod

-

Image analysis software (e.g., ImageJ)

-

Controlled environment chamber (constant temperature and humidity)

Procedure:

-

Substrate Preparation: Cut the synthetic skin substrate to a standard size and place it on a flat, level surface within the controlled environment chamber.

-

Sample Application: Using a micropipette, carefully dispense a precise volume (e.g., 10 µL) of this compound onto the center of the substrate.

-

Image Capture: Immediately after application, and at predetermined time intervals (e.g., 1, 5, 10, and 15 minutes), capture a high-resolution image of the spread droplet from a fixed position directly above the substrate.

-

Data Analysis: Use the image analysis software to measure the area (in mm²) of the spread emollient in each image.

-

Reporting: Plot the spreading area as a function of time. The spreading value is typically reported as the area at a specific time point (e.g., 10 minutes).

Viscosity Measurement

The viscosity of this compound can be determined using a rotational viscometer.

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. This torque is proportional to the viscosity of the fluid.

Materials and Equipment:

-

This compound

-

Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles

-

Temperature-controlled water bath

-

Beaker

Procedure:

-

Sample Preparation: Place a sufficient amount of this compound into a beaker and allow it to equilibrate to the desired temperature in the water bath (e.g., 25°C).

-

Instrument Setup: Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

-

Measurement: Immerse the spindle into the sample up to the marked level. Start the viscometer and allow the reading to stabilize.

-

Data Recording: Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

-

Replicates: Perform the measurement in triplicate and report the average value.

Comedogenicity Assessment (Human Patch Test)

While animal models like the rabbit ear test have been historically used, human patch testing is now more common for assessing the comedogenic potential of cosmetic ingredients.

Principle: The test material is repeatedly applied to the skin of human volunteers, and the formation of comedones (clogged pores) is observed.

Procedure:

-

Subject Recruitment: Select a panel of volunteers with a history of acne or oily skin.

-

Test Site: A designated area on the upper back is typically used as the test site.

-

Patch Application: Apply a small amount of the test material (e.g., a 10% solution of this compound in a non-comedogenic vehicle) to an occlusive or semi-occlusive patch.

-

Application Schedule: Apply the patches to the same site three times a week for a period of four to six weeks.

-

Evaluation: At the end of the study period, a dermatologist or trained evaluator assesses the test site for the presence and number of microcomedones, open comedones (blackheads), and closed comedones (whiteheads).

-

Scoring: The comedogenic potential is rated on a scale (e.g., 0-5), where 0 is non-comedogenic and 5 is severely comedogenic.

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic and personal care products.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Union's Cosmetic Ingredient Review (CIR) have approved its use within specified concentrations, typically between 1% and 5%.[4] While it has a low risk of irritation and sensitization, it is noted to have a low to moderate potential for being comedogenic in some individuals, particularly those with oily or acne-prone skin.[4] Therefore, formulation considerations and patch testing for sensitive individuals are recommended.

Conclusion

This compound is a valuable and versatile ingredient with a well-defined chemical profile and a range of beneficial properties for topical formulations. Its functions as an emollient, viscosity modifier, and skin-conditioning agent are well-documented. For researchers and formulators, a thorough understanding of its synthesis, physicochemical properties, and appropriate methods for performance evaluation is crucial for developing innovative and effective products. The experimental protocols provided in this guide offer a framework for the systematic assessment of this compound, enabling its optimal use in cosmetic and pharmaceutical applications.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Isocetyl Stearoyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic characteristics of Isocetyl Stearoyl Stearate (B1226849) (ISS) and outlines detailed experimental protocols for its analysis using modern spectroscopic techniques. Given the limited availability of specific experimental spectra for Isocetyl Stearoyl Stearate in public databases, this document leverages data from analogous long-chain and branched esters to provide a robust analytical framework.

Chemical Structure and Properties

This compound (CAS No. 97338-28-8) is a complex branched-chain ester, synthesized from isocetyl alcohol and stearic acid.[1] Its molecular formula is C₅₂H₁₀₂O₄, with a molecular weight of approximately 791.4 g/mol .[2] The structure consists of two long alkyl chains connected by an ester linkage, with an additional ester group and a branched isocetyl moiety. This structure imparts desirable properties such as emolliency and pigment dispersion, making it a common ingredient in cosmetics and personal care products.[1]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Light yellow liquid |

| Molecular Formula | C₅₂H₁₀₂O₄ |

| Molecular Weight | ~791.4 g/mol |

| CAS Number | 97338-28-8 |

| Acid Value | Max. 10 mg KOH/g |

| Saponification Value | 132-148 mg KOH/g |

| Hydroxyl Value | Max. 15 mg KOH/g |

| Iodine Value | Max. 10 g I₂/100g |

Note: Values for Acid, Saponification, Hydroxyl, and Iodine are typical specifications from certificates of analysis and may vary slightly between batches.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and quality control of this compound. The following sections detail the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For a long-chain ester like this compound, the IR spectrum is expected to be dominated by absorptions from the ester groups and the long alkane chains.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~2920 & ~2850 | C-H Asymmetric & Symmetric Stretch | Alkane (-CH₂) | Strong |

| ~1740 | C=O Stretch | Ester (-COO-) | Very Strong, Sharp |

| ~1465 | C-H Bend (Scissoring) | Methylene (B1212753) (-CH₂-) | Medium |

| ~1250 - 1000 | C-O Stretch | Ester (-COO-) | Strong (two bands) |

Note: The exact peak positions can vary slightly based on experimental conditions.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the large number of similar methylene (-CH₂) groups in the long alkyl chains, the ¹H NMR spectrum will show significant signal overlap in the aliphatic region. However, specific proton and carbon environments near the ester functionalities and the branched isocetyl group will exhibit distinct chemical shifts.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment | Multiplicity |

| ~4.0 - 4.2 | Protons on the carbon bearing the ester oxygen (-CH₂-O-CO-) | Triplet |

| ~2.2 - 2.4 | α-Methylene protons to the carbonyl (-CH₂-COOR) | Triplet |

| ~1.5 - 1.7 | β-Methylene protons to the carbonyl (-CH₂-CH₂-COOR) | Multiplet |

| ~1.2 - 1.4 | Methylene chain protons (-(CH₂)n-) | Broad Multiplet |

| ~0.8 - 0.9 | Terminal methyl protons (-CH₃) | Triplet |

| ~0.8 - 0.9 | Methyl protons of the isocetyl branch (-CH(CH₃)₂) | Doublet |

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~173 - 174 | Carbonyl carbon (C=O) |

| ~60 - 65 | Carbon bearing the ester oxygen (-CH₂-O-CO-) |

| ~34 - 35 | α-Methylene carbon to the carbonyl (-CH₂-COOR) |

| ~29 - 32 | Methylene chain carbons (-(CH₂)n-) |

| ~22 - 25 | Methylene carbons near the chain ends |

| ~14 | Terminal methyl carbons (-CH₃) |

| ~22 - 28 | Carbons of the isocetyl branch |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For a large molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferable to minimize fragmentation and observe the molecular ion. The predicted monoisotopic mass is 790.77783 Da.[3]

Table 5: Predicted m/z Values for Adducts of this compound (ESI-MS)

| Adduct | Predicted m/z |

| [M+H]⁺ | 791.78511 |

| [M+Na]⁺ | 813.76705 |

| [M+NH₄]⁺ | 808.81165 |

| [M-H]⁻ | 789.77055 |

Data sourced from PubChemLite.[3]

Under conditions that induce fragmentation (e.g., tandem MS/MS or Electron Ionization), characteristic fragments for long-chain esters would be expected. These include:

-

Acylium ions: [R-CO]⁺ resulting from cleavage of the C-O bond of the ester.

-

Loss of the alcohol moiety: Cleavage to form an ion representing the protonated stearoyl stearate portion.

-

Fragments from the alkyl chains: A series of peaks separated by 14 Da (corresponding to CH₂ units) due to fragmentation along the hydrocarbon chains.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Caption: Experimental workflow for FTIR analysis of this compound.

-

Sample Preparation: As this compound is a liquid, a small drop of the neat sample is placed directly onto the surface of a potassium bromide (KBr) or zinc selenide (B1212193) (ZnSe) attenuated total reflectance (ATR) crystal. For transmission, a thin film can be created between two KBr plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS) is used.

-

Data Acquisition:

-

The spectrum is typically recorded in the mid-infrared range (4000–400 cm⁻¹).

-

A background spectrum of the clean, empty ATR crystal or KBr plates is recorded first.

-

The sample spectrum is then acquired.

-

-

Parameters:

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mode: Absorbance or Transmittance.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to correct for atmospheric and instrumental interferences. The resulting spectrum is then analyzed for characteristic absorption bands.

Caption: General workflow for ¹H and ¹³C NMR analysis of this compound.

-

Sample Preparation:

-

For ¹H NMR, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.

-

For ¹³C NMR, a more concentrated sample (50-100 mg) is recommended.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal reference (δ = 0.00 ppm).

-

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include an appropriate spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum and improve signal-to-noise. A sufficient number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and the long relaxation times of carbons in large molecules.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed. The resulting spectra are then phased, baseline corrected, and referenced to TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Caption: Workflow for Mass Spectrometry analysis using an ESI source.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent suitable for the chosen ionization method, such as a mixture of methanol and chloroform (B151607) for ESI.

-

Instrumentation: A high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument) equipped with an ESI source is recommended.

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion and common adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

For structural information, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

-

Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to identify characteristic fragment ions that provide structural information about the fatty acid and alcohol components of the molecule.

References

An In-Depth Technical Guide to the Thermal Analysis of Isocetyl Stearoyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Isocetyl stearoyl stearate (B1226849) is a complex ester utilized in the cosmetics and pharmaceutical industries as an emollient, texture enhancer, and skin-conditioning agent.[1][2][3] Its thermal behavior is a critical parameter for formulation development, manufacturing process control, and stability assessment. This guide provides a comprehensive overview of the standard methodologies for the thermal analysis of isocetyl stearoyl stearate, presenting expected thermal properties and detailed experimental protocols.

Expected Thermal Properties

| Thermal Property | Expected Value Range | Significance in Formulation |

| Melting Onset Temperature (Tonset) | 40 - 50 °C | Indicates the initiation of the melting process, crucial for predicting the softening behavior in formulations. |

| Melting Peak Temperature (Tpeak) | 50 - 60 °C | Represents the temperature at which the material is completely molten, affecting sensory properties and stability. |

| Enthalpy of Fusion (ΔHf) | 150 - 200 J/g | The energy required to melt the material, influencing the heat exchange during manufacturing and application. |

| Crystallization Onset Temperature (Tc,onset) | 45 - 35 °C | The temperature at which the material begins to solidify upon cooling, critical for controlling the texture and consistency of the final product. |

| Crystallization Peak Temperature (Tc,peak) | 40 - 30 °C | The point of maximum crystallization rate during cooling. |

| Decomposition Onset Temperature (Td,onset) | > 200 °C | The temperature at which the material starts to degrade, defining the upper limit for processing and storage temperatures. |

Note: The values presented are illustrative and based on the analysis of similar cosmetic esters. Actual experimental values may vary depending on the purity and specific isomeric composition of the this compound sample.

Experimental Protocols

Detailed methodologies for the key thermal analysis techniques are provided below. These protocols are designed to yield accurate and reproducible data for waxy esters like this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on melting, crystallization, and other phase transitions.

Objective: To determine the melting point, enthalpy of fusion, and crystallization behavior of this compound.

Apparatus:

-

Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 1, TA Instruments DSC 2500)

-

Aluminum crucibles and lids

-

Microbalance (accurate to ±0.01 mg)

-

Nitrogen gas supply (high purity)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum crucible. Crimp the lid to seal the crucible. Prepare an empty, sealed aluminum crucible to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference crucibles into the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Heating Scan: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min. This scan will determine the melting characteristics.

-

Isothermal Hold: Hold the sample at 100 °C for 5 minutes to ensure complete melting and to erase any prior thermal history.

-

Cooling Scan: Cool the sample from 100 °C to 25 °C at a cooling rate of 10 °C/min. This scan will determine the crystallization behavior.

-

Second Heating Scan: Reheat the sample from 25 °C to 100 °C at a heating rate of 10 °C/min to assess any changes in thermal behavior after controlled cooling.

-

-

Data Analysis:

-

From the heating scan, determine the onset temperature of melting, the peak melting temperature, and the integrated area of the melting endotherm to calculate the enthalpy of fusion.

-

From the cooling scan, determine the onset and peak temperatures of crystallization.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition.

Objective: To determine the thermal stability and decomposition temperature of this compound.

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments TGA 5500)

-

Alumina or platinum crucibles

-

Microbalance (integrated into the TGA)

-

Nitrogen or air gas supply

Procedure:

-

Sample Preparation: Place 10-15 mg of this compound into a TGA crucible.

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with the desired gas (nitrogen for inert atmosphere, air for oxidative stability) at a flow rate of 50-100 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample mass as a function of temperature.

-

Determine the onset temperature of decomposition, which is typically defined as the temperature at which a 5% mass loss occurs.

-

Identify the temperatures at which maximum rates of decomposition occur by analyzing the derivative of the TGA curve (DTG).

-

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal analysis of a cosmetic ingredient like this compound.

References

Rheological Profile of Isocetyl Stearoyl Stearate: A Technical Guide for Formulation Scientists

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isocetyl stearoyl stearate (B1226849) is a complex emollient ester prized in the cosmetic and pharmaceutical industries for its unique sensory and functional properties. Its rheological behavior is a critical determinant of formulation texture, stability, and performance. This technical guide provides an in-depth analysis of the rheological properties of Isocetyl stearoyl stearate, drawing upon available data for structurally similar esters to predict its behavior. This document summarizes key quantitative data, outlines detailed experimental protocols for rheological characterization, and presents a visual representation of the interplay between its molecular structure and functional properties.

Introduction

This compound is a high molecular weight ester synthesized from isocetyl alcohol and stearic acid.[1] Its branched-chain and long fatty acid components contribute to a distinct rheological profile, influencing properties such as viscosity, spreadability, and film-formation on the skin.[1] Understanding these characteristics is paramount for formulators seeking to create products with specific sensory attributes and optimal delivery of active ingredients. While specific public data on the rheology of this compound is limited, analysis of analogous esters provides valuable insights into its expected performance.

Predicted Rheological Properties

The rheological properties of an ester are intrinsically linked to its molecular weight, structure, and polarity. Based on data from similar cosmetic esters, we can project the key rheological parameters for this compound.

Viscosity and Flow Behavior

This compound is anticipated to be a Newtonian fluid, meaning its viscosity remains constant regardless of the applied shear rate.[2] This characteristic ensures a consistent feel during application. Its viscosity is predicted to be in the medium to high range for cosmetic esters, contributing to a substantive and lubricious skin feel.[2][3]

Spreading and Film Formation

The spreading behavior of an emollient on the skin is inversely correlated with its viscosity.[2] Due to its predicted medium to high viscosity, this compound is expected to have controlled spreading properties.[2] This results in a more localized application and the formation of a substantive, protective film on the skin, which can help to reduce moisture loss.[1]

Sensory and Textural Attributes

The rheological properties of this compound directly influence the sensory experience of a formulation. Its expected viscosity and spreading characteristics contribute to a rich, cushioned feel upon application, followed by a long-lasting, non-greasy after-feel.

Quantitative Data Summary

The following tables summarize quantitative data for Isocetyl Stearate and Octyldodecyl Stearoyl Stearate, which serve as valuable proxies for understanding the likely rheological properties of this compound. Isocetyl Stearate is a mono-ester with a similar alcohol component, while Octyldodecyl Stearoyl Stearate is a larger, more complex ester, providing a comparative framework.

Table 1: Physicochemical and Rheological Properties of Analogous Esters [2]

| Property | Isocetyl Stearate | Octyldodecyl Stearoyl Stearate |

| Molecular Weight ( g/mol ) | ~480 | ~845 |

| Viscosity @ 93 s⁻¹ (cP) | 45 | 83 |

| Spreading Value (mm²/10 min) | 450 - 750 | 50 - 450 |

| Initial Contact Angle (°) | 69.4 | 80.0 |

| Surface Tension (mN/m) | Medium | High |

Table 2: In-Vivo Sensory Performance of Analogous Esters [2]

| Sensory Attribute | Isocetyl Stearate | Octyldodecyl Stearoyl Stearate |

| Perceived Spreading | Medium | Low |

| Perceived After-feel | Medium | Heavy |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the rheological properties of cosmetic esters like this compound.

Viscosity Measurement

-

Objective: To determine the dynamic viscosity of the ester at a controlled shear rate and temperature.

-

Instrumentation: Rotational viscometer (e.g., Brookfield-type) equipped with a small sample adapter.

-

Methodology:

-

Calibrate the viscometer using certified viscosity standards.

-

Equilibrate the sample to the desired temperature (e.g., 25°C) in a temperature-controlled bath.

-

Carefully load the sample into the sample chamber, avoiding the introduction of air bubbles.

-

Select an appropriate spindle and rotational speed to achieve a torque reading within the optimal range (10-90%). For medium viscosity esters, a speed of 100 rpm (shear rate of approximately 93 s⁻¹) can be used.[2]

-

Allow the reading to stabilize and record the viscosity in centipoise (cP).

-

Perform at least three replicate measurements to ensure reproducibility.

-

Spreading Value Determination

-

Objective: To quantify the spreadability of the ester on a substrate mimicking the skin surface.

-

Instrumentation: A synthetic membrane (e.g., Vitro-Skin®), micropipette, and a digital imaging system.

-

Methodology:

-

Hydrate the synthetic membrane in a humidity chamber for 24 hours prior to the experiment.[2]

-

Place a defined volume (e.g., 10 µL) of the ester onto the center of the membrane.

-

Capture images of the spreading droplet at regular intervals (e.g., every minute for 10 minutes).

-

Use image analysis software to measure the area (in mm²) covered by the ester at each time point.

-

The spreading value is typically reported as the area at 10 minutes.

-

Oscillatory Rheology for Viscoelastic Properties (G' and G'')

-

Objective: To characterize the elastic (storage modulus, G') and viscous (loss modulus, G'') behavior of the material.

-

Instrumentation: A controlled-stress or controlled-strain rheometer with a parallel plate or cone-and-plate geometry.

-

Methodology:

-

Amplitude Sweep: Perform a strain or stress sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain/stress.

-

Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain or stress.

-

The resulting data will show the dependence of the storage and loss moduli on the frequency of oscillation, providing insights into the material's internal structure and relaxation behavior.

-

Visualization of Structure-Function Relationship

The following diagram illustrates the logical relationship between the molecular structure of this compound and its resulting rheological and sensory properties.

Caption: Relationship between this compound's structure and its properties.

Conclusion

While direct, extensive rheological data for this compound is not widely published, a comprehensive understanding of its likely behavior can be established through the analysis of structurally similar cosmetic esters. It is predicted to be a Newtonian fluid with medium to high viscosity, leading to controlled spreading and the formation of a substantive, protective film on the skin. These properties translate to a rich, lubricious sensory experience, making it a valuable ingredient for formulations where emollience and a lasting, non-greasy feel are desired. The experimental protocols outlined in this guide provide a robust framework for the detailed rheological characterization of this and other cosmetic esters, enabling formulators to optimize product performance and sensory appeal.

References

An In-depth Technical Guide to the Solubility of Isocetyl Stearoyl Stearate in Cosmetic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isocetyl stearoyl stearate (B1226849) is a high molecular weight ester that finds application in various cosmetic and personal care products, including creams, lotions, and color cosmetics.[1] Its chemical structure, characterized by long, branched alkyl chains, imparts a rich, lubricious feel to the skin without a greasy after-feel.[2] The solubility of isocetyl stearoyl stearate is a critical parameter for formulators, influencing product stability, texture, and overall performance. This guide aims to consolidate the available information on its solubility and provide practical guidance for laboratory assessment.

General Solubility Profile

This compound is a lipophilic substance, a characteristic that dictates its solubility in various cosmetic solvents. The general consensus from technical data sheets and cosmetic ingredient databases is that it is soluble in oils and organic solvents, and insoluble in water.[3][4] Several sources also highlight its "excellent compatibility" with a variety of cosmetic ingredients, including oils, waxes, and silicones.[1]

Solubility in Common Cosmetic Solvents

Based on available data for this compound and related long-chain esters, a qualitative assessment of its solubility in key cosmetic solvent categories can be made.

Esters

This compound is expected to be readily soluble in many common cosmetic esters due to their similar chemical nature (like-dissolves-like principle). These include, but are not limited to:

-

Isopropyl Myristate: A common, low-viscosity emollient.

-

Caprylic/Capric Triglyceride: A medium-chain triglyceride widely used as a skin-conditioning agent and solvent.

-

C12-15 Alkyl Benzoate: A versatile emollient and solubilizer.

Silicones

Technical literature suggests good compatibility of this compound with silicones.[1] This implies it is likely soluble or at least miscible in many cosmetic-grade silicones, such as:

-

Cyclomethicone: Volatile silicones that are frequently used to impart a light, silky feel.

-

Dimethicone: Non-volatile silicones that provide a protective barrier on the skin.

Hydrocarbons

Given its non-polar nature, this compound is expected to be soluble in hydrocarbon-based solvents like:

-

Mineral Oil: A widely used occlusive agent in cosmetics.

-

Squalane: A saturated hydrocarbon that is a popular emollient.

Glycols and Alcohols

The solubility of large, lipophilic esters like this compound in polar solvents such as glycols and alcohols is generally limited. A safety assessment of a related compound, octyldodecyl stearoyl stearate, indicated it is only "partly soluble" in 95% ethanol (B145695) and propylene (B89431) glycol.[5][6] Therefore, it can be inferred that this compound likely exhibits low solubility in:

-

Ethanol

-

Propylene Glycol

-

Glycerin

Quantitative Solubility Data Summary

As of the latest literature review, specific quantitative solubility data (e.g., in g/100mL or % w/w at a specified temperature) for this compound in a comprehensive range of cosmetic solvents is not publicly available. The information is generally qualitative, as summarized in the table below. Researchers and formulators are encouraged to determine precise solubility values in their specific solvent systems using standardized methods.

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Water | Water | Insoluble[3][4] |

| Esters | Isopropyl Myristate, Caprylic/Capric Triglyceride | Soluble/Highly Soluble[1] |

| Silicones | Cyclomethicone, Dimethicone | Compatible/Soluble[1] |

| Hydrocarbons | Mineral Oil, Squalane | Soluble[1] |

| Glycols | Propylene Glycol, Glycerin | Partly Soluble to Insoluble[5][6] |

| Alcohols | Ethanol | Partly Soluble[5][6] |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of a cosmetic ester like this compound in various cosmetic solvents. This protocol is based on standard laboratory practices for solubility testing.[7][8][9][10]

Objective

To determine the solubility of this compound in a given cosmetic solvent at a specified temperature (e.g., 25°C).

Materials

-

This compound

-

Cosmetic solvents of interest (e.g., isopropyl myristate, cyclomethicone, mineral oil, ethanol, propylene glycol)

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature water bath or incubator

-

Microscope

-

Centrifuge (optional)

Procedure

-

Preparation of Stock Solutions/Dispersions:

-

Accurately weigh a specific amount of this compound (e.g., 1.000 g) into a series of glass vials.

-

To each vial, add a known volume of the respective cosmetic solvent to achieve a high initial concentration (e.g., 50% w/w).

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the samples using a magnetic stirrer or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Visual Assessment:

-

After the equilibration period, visually inspect each vial for the presence of undissolved material.

-

If the solution is clear and homogenous, the ester is soluble at that concentration.

-

If undissolved particles are present, the ester is not fully soluble.

-

-

Microscopic Examination:

-

For samples that appear clear to the naked eye, it is advisable to examine a small aliquot under a microscope to confirm the absence of any undissolved microparticles.[7]

-

-

Determination of Saturation Point (if initial concentration is not fully soluble):

-

If the initial high concentration did not fully dissolve, prepare a new series of samples with decreasing concentrations of this compound in the same solvent.

-

Repeat the equilibration and assessment steps for each concentration.

-

The highest concentration at which the ester is fully dissolved is considered its solubility in that solvent at the specified temperature.

-

-

Centrifugation (Optional):

-

For samples with very fine, suspended particles, centrifugation can be used to separate the undissolved solute from the saturated solution.[7][9] The concentration of the ester in the clear supernatant can then be determined using an appropriate analytical technique (e.g., chromatography), though this is often beyond the scope of routine formulation work.

-

Data Presentation

The solubility data should be recorded in a clear and structured format, as shown in the example table below:

| Solvent | Temperature (°C) | Solubility (% w/w) | Observations |

| Isopropyl Myristate | 25 | >50 | Clear, homogenous solution |

| Cyclomethicone D5 | 25 | >50 | Clear, homogenous solution |

| Mineral Oil | 25 | >50 | Clear, homogenous solution |

| Ethanol (95%) | 25 | <10 | Undissolved material observed |

| Propylene Glycol | 25 | <5 | Two distinct phases observed |

| Water | 25 | <0.1 | Insoluble, forms a separate layer |

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows:

Signaling Pathways and Logical Relationships

As an emollient ester, this compound's primary function in cosmetics is to condition and soften the skin by forming a protective layer. It does not have a known role in cellular signaling pathways. Its interactions within a formulation are governed by physicochemical principles such as polarity and intermolecular forces. The logical relationship for its use in formulations is based on its solubility and compatibility with other ingredients to achieve the desired product aesthetics and performance.

The following diagram illustrates the logical relationship between the properties of this compound and its application in cosmetic formulations.

References

- 1. specialchem.com [specialchem.com]

- 2. This compound (Explained + Products) [incidecoder.com]

- 3. This compound CAS 97338-28-8 use for Cosmetics Raw Material, CasNo.97338-28-8 Wuhan Fortuna Chemical Co.,Ltd China (Mainland) [whfortuna.lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. cir-safety.org [cir-safety.org]

- 6. cir-safety.org [cir-safety.org]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nanopartikel.info [nanopartikel.info]

- 10. materialneutral.info [materialneutral.info]

Molecular weight and polarity of Isocetyl stearoyl stearate

An In-depth Technical Guide to the Molecular Weight and Polarity of Isocetyl Stearoyl Stearate (B1226849)

Introduction

Isocetyl Stearoyl Stearate is a complex, multi-functional ester of synthetic origin, derived from the reaction of isocetyl alcohol with stearic acid.[1][2] Chemically designated as Isohexadecyl 12-[(1-oxooctadecyl)oxy]octadecanoate, it is a significant ingredient in the cosmetic, personal care, and topical pharmaceutical industries.[1][3] It primarily functions as an emollient, skin conditioning agent, viscosity controller, and pigment dispersant.[2][4] Its unique molecular structure, characterized by long, branched hydrocarbon chains and two ester functional groups, imparts a desirable silky, non-greasy feel in formulations and enhances the stability and aesthetic quality of products such as lotions, creams, and color cosmetics.[1][2] This guide provides a detailed analysis of its molecular weight and polarity, supported by experimental protocols and structural visualizations for researchers and formulation scientists.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These quantitative values are crucial for understanding its behavior in various formulation matrices.

| Property | Value | Source |

| IUPAC Name | 14-methylpentadecyl 12-octadecanoyloxyoctadecanoate | PubChem[5] |

| Molecular Formula | C₅₂H₁₀₂O₄ | PubChem[1][5] |

| Molecular Weight | 791.4 g/mol | PubChem[5] |

| CAS Number | 97338-28-8 | PubChem[5] |

| Physical Form | Pale yellow liquid or semi-solid | SpecialChem[1] |

| Solubility | Insoluble in water; Soluble in oils and waxes | SpecialChem[1][2] |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | PubChem[5] |

| XlogP3-AA (Predicted) | 23.1 | The Good Scents Company[6] |

Molecular Structure and Property Relationships

The physicochemical characteristics of this compound are a direct consequence of its molecular architecture. The molecule is composed of three main components: a branched isocetyl alcohol moiety and two stearic acid moieties, linked by ester bonds. This structure results in a high molecular weight and a predominantly nonpolar character.

Analysis of Polarity

While often described in technical sheets as a "highly polarized" emollient, this term refers to its functional performance as a dispersant rather than its overall molecular polarity in the traditional sense.[7]

-

Dominant Nonpolar Character : The molecule's structure is dominated by 52 carbon atoms and 102 hydrogen atoms, forming extensive, nonpolar aliphatic chains. This is quantitatively supported by a very high predicted octanol-water partition coefficient (XlogP3-AA) of 23.1, indicating extreme lipophilicity and hydrophobicity.[6] Its insolubility in water and high solubility in oils are experimental confirmations of this nonpolar nature.[1][2]

-

Localized Polarity : The polarity of the molecule arises from the two ester functional groups (-COO-). The oxygen atoms in these groups create regions of partial negative charge, capable of dipole-dipole interactions. The Topological Polar Surface Area (TPSA) of 52.6 Ų quantifies the surface area contributed by these polar atoms.[5]

-

Functional Polarity as a Dispersant : The description "highly polarized" relates to its efficacy in dispersing pigments (e.g., titanium dioxide, iron oxides) in nonpolar media.[2][7] The polar ester "heads" of the this compound molecule adsorb onto the polar surface of pigment particles. The large, nonpolar hydrocarbon "tails" then extend into the surrounding oil phase, creating a steric barrier that prevents the pigment particles from agglomerating. This mechanism enhances color intensity and formulation stability.[7]

Experimental Protocols

Determining the molecular weight and polarity of compounds like this compound requires precise analytical techniques.

Determination of Molecular Weight via Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of large, non-volatile molecules.

Methodology:

-

Sample Preparation : Prepare a dilute solution of this compound (approx. 10-50 µM) in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Infusion and Ionization : Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min). A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.

-

Desolvation : The charged droplets evaporate in a heated capillary and under a flow of drying gas (N₂), leading to the formation of gas-phase ions, primarily protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.

-

Mass Analysis : The ions are guided into a mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Data Interpretation : The detector records the abundance of ions at each m/z value. The resulting mass spectrum will show a peak corresponding to the ionized molecule. For this compound (MW = 791.4), prominent peaks would be expected around m/z 792.4 for [M+H]⁺ or m/z 814.4 for [M+Na]⁺. The precise mass can be used to confirm the elemental composition.

Determination of Polarity via Octanol-Water Partition Coefficient (LogP)

The OECD Guideline 107 "Shake Flask" method is a standard protocol for experimentally determining the LogP, a key measure of polarity and lipophilicity.

Methodology:

-

Preparation of Phases : Prepare pre-saturated n-octanol and water by shaking them together for 24 hours, followed by separation. This ensures mutual saturation and prevents volume shifts during the experiment.

-

Analyte Introduction : A small, known amount of this compound is dissolved in the n-octanol phase.

-

Equilibration : The octanol (B41247) solution is combined with the pre-saturated water phase in a separatory funnel at a controlled temperature (e.g., 25°C). The funnel is shaken vigorously for a set period to allow the solute to partition between the two immiscible phases until equilibrium is reached.

-

Phase Separation : The mixture is allowed to stand until the octanol and water layers are clearly separated. Centrifugation may be required to break up any emulsions.

-

Concentration Analysis : A precise volume is sampled from both the n-octanol and water phases. The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. Given its extremely high predicted LogP, this experiment would be challenging due to the vanishingly small concentration in the aqueous phase, often requiring more advanced estimation methods.

References

The Influence of Isocetyl Stearoyl Stearate on the Biophysical Properties of Skin Lipids: A Technical Review

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals on the Interaction of a Key Emollient with the Stratum Corneum

This technical guide delves into the intricate interactions between isocetyl stearoyl stearate (B1226849) and the lipid matrix of the stratum corneum (SC), the outermost layer of the epidermis and the primary barrier of the skin. Isocetyl stearoyl stearate, a large branched-chain ester, is a widely utilized emollient in dermatological and cosmetic formulations. Its primary functions include enhancing skin texture, providing a non-greasy feel, and forming a protective barrier to reduce transepidermal water loss (TEWL).[1][2][3] This document synthesizes the current understanding of its mechanism of action on skin lipids, drawing parallels from studies on similar emollient esters, and outlines the key experimental protocols used to evaluate these interactions.

Chemical and Physical Properties of this compound

This compound is synthesized through the esterification of isocetyl alcohol, a branched-chain fatty alcohol, and stearic acid, a saturated fatty acid.[1] This results in a large, complex molecule with the chemical formula C52H102O4.[1] Its branched structure is crucial to its functionality, contributing to a lighter, less greasy feel compared to straight-chain esters.[2] It is a non-polar substance, readily miscible with other oils and waxes, making it a versatile ingredient in various formulations.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Isohexadecyl 12-[(1-oxooctadecyl)oxy]octadecanoate | [4] |

| CAS Number | 97338-28-8 | [1] |

| Molecular Formula | C52H102O4 | [1] |

| Appearance | Pale yellow liquid or semi-solid | [1] |

| Key Functions | Emollient, Skin Conditioning, Viscosity Control | [4] |

| Mechanism | Forms a protective barrier, reduces moisture loss | [2] |

Interaction with the Stratum Corneum Lipid Matrix

The stratum corneum's barrier function is primarily attributed to its unique lipid composition, which is organized into highly ordered lamellar structures. These lipids are mainly composed of ceramides, cholesterol, and free fatty acids. Emollients like this compound interact with this lipid matrix to modulate its properties.

Due to its large molecular size and branched structure, this compound is not expected to penetrate deeply into the viable epidermis. Instead, it primarily resides in the upper layers of the stratum corneum, where it integrates with the intercellular lipid lamellae. This integration is hypothesized to have two main effects:

-

Occlusion and Reduction of Transepidermal Water Loss (TEWL): By forming a semi-permeable film on the skin's surface, this compound physically obstructs the evaporation of water from the skin.[2][3] This occlusive effect helps to maintain skin hydration.

-

Fluidization and Alteration of Lipid Packing: The branched chains of this compound can disrupt the highly ordered, crystalline structure of the native skin lipids. This fluidizing effect can make the stratum corneum more pliable and improve its feel. While some emollients can disrupt the barrier, branched esters like isostearyl isostearate have been shown to improve the skin's water permeability barrier function, suggesting a beneficial interaction with the lipid organization.

The following diagram illustrates the proposed mechanism of action:

Figure 1: Proposed mechanism of this compound on the stratum corneum.

Quantitative Effects on Skin Barrier Function

Table 2: Hypothetical Quantitative Effects of a Branched-Chain Emollient on Skin Barrier Parameters

| Parameter | Method | Expected Outcome | Rationale |

| Transepidermal Water Loss (TEWL) | Tewameter | Decrease | Formation of an occlusive film on the skin surface. |

| Stratum Corneum Hydration | Corneometer | Increase | Reduction in water evaporation leading to increased water content. |

| Lipid Lateral Packing | ATR-FTIR | Shift to higher wavenumber (less ordered) | The branched structure of the emollient disrupts the crystalline packing of SC lipids. |

| Ceramide Profile | Shotgun Lipidomics | Alteration in specific ceramide classes | Emollients can influence the synthesis and organization of ceramides. |

Experimental Protocols for Evaluating Emollient-Skin Interactions

To rigorously assess the interaction of this compound with skin lipids, a combination of in vitro and ex vivo methods are employed.

In Vitro Assessment using Reconstructed Human Epidermis (RHE)

RHE models provide a valuable tool for studying the effects of topical ingredients in a controlled environment that mimics human skin.

The workflow for such an experiment is as follows:

Figure 2: Experimental workflow for in vitro testing on Reconstructed Human Epidermis.

Detailed Methodology:

-

Tissue Culture: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™) are cultured at the air-liquid interface in a chemically defined medium.

-

Treatment: A precise amount of this compound is applied topically to the RHE. A control group is treated with a vehicle (e.g., saline).

-

Incubation: Tissues are incubated for a specified period (e.g., 24 hours) to allow for interaction.

-

Analysis:

-

Lipidomics: Lipids are extracted from the RHE and analyzed by techniques like shotgun lipidomics to quantify changes in ceramide classes and chain lengths.

-

Gene Expression: RNA is extracted and analyzed by qPCR to assess changes in genes related to skin hydration and barrier function (e.g., Aquaporin 3, Claudin 4).

-

Histology: Tissues are fixed, sectioned, and stained (e.g., H&E) to observe any morphological changes.

-

Biophysical Analysis of Stratum Corneum

Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy and Confocal Raman Spectroscopy are used to probe the molecular-level changes in the stratum corneum after emollient application.

ATR-FTIR Spectroscopy Protocol:

-

Sample Preparation: Isolated human stratum corneum or the surface of an RHE model is used.

-

Baseline Measurement: A baseline spectrum of the untreated SC is recorded.

-

Treatment: this compound is applied to the SC.

-

Post-Treatment Measurement: Spectra are recorded at various time points after application.

-

Data Analysis: Changes in the position and shape of the CH2 stretching bands (around 2850 and 2920 cm-1) are analyzed to determine alterations in lipid conformational order. A shift to a higher wavenumber indicates a more disordered (fluid) state.

The logical relationship for interpreting ATR-FTIR data is as follows:

Figure 3: Logical flow for ATR-FTIR data interpretation.

In Vivo Measurement of Transepidermal Water Loss (TEWL)

TEWL is a key indicator of skin barrier function and is measured in vivo using a Tewameter.

Protocol for TEWL Measurement:

-

Subject Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room for at least 20-30 minutes.

-

Baseline Measurement: Baseline TEWL is measured on a defined area of the forearm.

-

Product Application: A standardized amount of the formulation containing this compound is applied to the test area. An untreated area serves as a control.

-

Post-Application Measurements: TEWL is measured at several time points after application (e.g., 1, 2, 4, and 6 hours).

-

Data Analysis: The percentage change in TEWL from baseline is calculated and compared between the treated and control sites. A significant decrease in TEWL indicates an improvement in barrier function.

Conclusion

This compound, through its unique branched-chain structure and large molecular size, acts as an effective emollient by forming an occlusive layer on the stratum corneum and integrating with the intercellular lipid matrix. While direct quantitative data for this specific ingredient is limited, established methodologies and data from similar emollients suggest that it improves skin barrier function by reducing transepidermal water loss and modulating the organization of stratum corneum lipids. The experimental protocols outlined in this guide provide a robust framework for further investigation into the precise biophysical effects of this compound and other novel emollients on skin health. Further research employing techniques like X-ray diffraction and advanced lipidomic analyses will continue to elucidate the complex interactions between such cosmetic ingredients and the skin's protective barrier.

References

- 1. Emollient molecule effects on the drying stresses in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Insights into the Stratum Corneum Lipid Organization by X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. mdpi.com [mdpi.com]

Isocetyl Stearoyl Stearate: A Technical Guide to Safety and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct safety and toxicology data is publicly available for Isocetyl Stearoyl Stearate. This guide presents a comprehensive review of the available information, supplemented with data from the closely related and structurally analogous compound, Octyldodecyl Stearoyl Stearate, as assessed by the Cosmetic Ingredient Review (CIR). This information is intended to serve as a scientific reference and should be interpreted with appropriate expert consideration.

Introduction

This compound is a synthetic ester that functions as a skin-conditioning agent, emollient, and viscosity-increasing agent in cosmetic and personal care formulations.[1] Its molecular structure, characterized by a branched-chain alcohol and a long-chain fatty acid, imparts a desirable non-greasy and silky feel to products such as lotions, creams, and makeup.[1] Regulatory bodies like the FDA and the EU Cosmetic Regulation have approved its use in cosmetics, typically within concentrations of 1% to 5%.[1] While generally considered safe and non-toxic for cosmetic use, individuals with sensitive skin are advised to perform patch testing.[1] It is noted to have a low to moderate potential for being comedogenic.[1]

Toxicological Data Summary

Table 1: Acute and Short-Term Toxicity Data for Octyldodecyl Stearoyl Stearate

| Test Type | Species | Route | Dose/Concentration | Results | Reference |

| Acute Oral Toxicity (LD50) | Albino Rats | Oral | >20 g/kg | No mortality observed. | [2][3] |

| 14-Day Repeated Dose Oral Toxicity | Rats (5 male, 5 female) | Oral | 5.0 g/kg | No deaths reported. | [2][4] |

Table 2: Dermal and Ocular Irritation Data for Octyldodecyl Stearoyl Stearate

| Test Type | Species/System | Concentration | Results | Reference |

| Skin Irritation | Rabbits | Use concentrations | Non- to mildly irritating. One study reported moderate irritation. | [5] |

| Cumulative Irritation | Human (10 subjects) | 10.4% in eyeshadow (21 applications) | Mild irritant. | [2] |

| Single-Insult Patch Test | Human | Use concentrations | Non-irritating to mildly irritating. | [5] |

| Ocular Irritation | Rabbits | 100% (trade compound) | No reactions observed. | [2][5] |

| Ocular Irritation | Rabbits | 10% in corn oil | No ocular irritation. | [5] |

| Ocular Irritation | Rabbits | 7.5% in eyeliner | Moderately irritating. | [2][3] |

| Ocular Irritation | Rabbits | 12.7% in concealer | Mildly irritating. | [2] |

| Ocular Irritation | Rabbits | 7.8% in lipstick | No signs of ocular irritation. | [2] |

| In Vitro Ocular Irritation (EYETEX assay) | - | 20.6% in nail cuticle pencil | Minimal to mild irritation. | [2][5] |

Table 3: Skin Sensitization Data for Octyldodecyl Stearoyl Stearate

| Test Type | Species | Concentration | Results | Reference |

| Human Repeat Insult Patch Test (HRIPT) | Human (107 subjects) | 21.01% in makeup base | No potential for dermal irritation or allergic contact sensitization. | [2] |